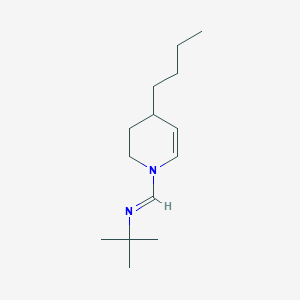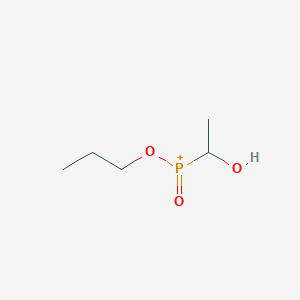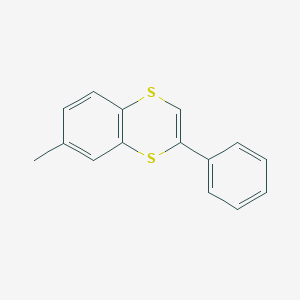
7-Methyl-2-phenyl-1,4-benzodithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-phenyl-1,4-benzodithiine is an organic compound with the molecular formula C15H12S2. It belongs to the class of benzodithiines, which are characterized by a benzene ring fused with two sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl-1,4-benzodithiine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylthiophenol with methyl iodide in the presence of a base, followed by cyclization using a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2-phenyl-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
7-Methyl-2-phenyl-1,4-benzodithiine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-phenyl-1,4-benzodithiine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the sulfur atoms play a crucial role in its biological activity .
Comparación Con Compuestos Similares
2-Phenyl-1,4-benzodithiine: Lacks the methyl group at the 7-position.
7-Methyl-1,4-benzodithiine: Lacks the phenyl group at the 2-position.
Uniqueness: 7-Methyl-2-phenyl-1,4-benzodithiine is unique due to the presence of both a methyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs .
Propiedades
Número CAS |
89614-11-9 |
|---|---|
Fórmula molecular |
C15H12S2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
6-methyl-3-phenyl-1,4-benzodithiine |
InChI |
InChI=1S/C15H12S2/c1-11-7-8-13-14(9-11)17-15(10-16-13)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
JDFBERNVWZYUPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC=C(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


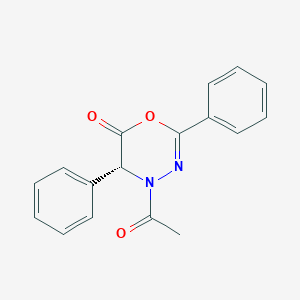
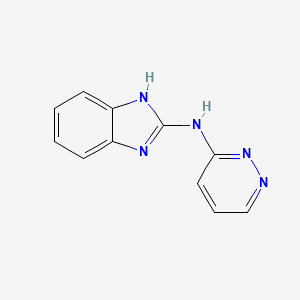
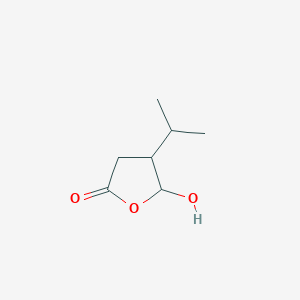
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)

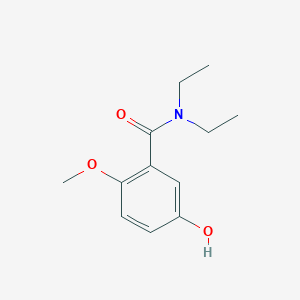
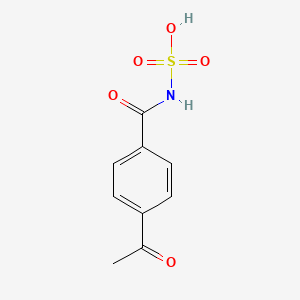

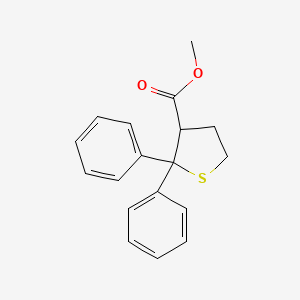
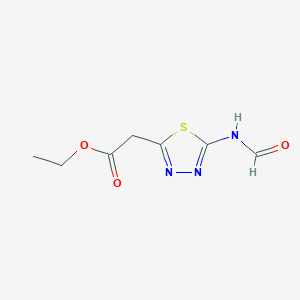
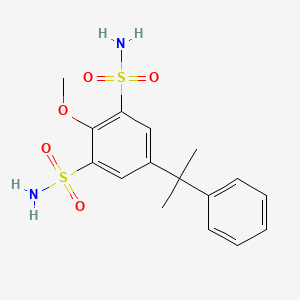
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
